An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-N,5-dimethylbenzene-1-sulfonamide
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-N,5-dimethylbenzene-1-sulfonamide
This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Amino-N,5-dimethylbenzene-1-sulfonamide, with a particular focus on its molecular weight and a detailed, field-proven protocol for the determination of its crystal structure. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the synthesis and analysis of novel sulfonamide-based compounds.
Introduction: The Significance of Sulfonamides
Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] Their therapeutic applications are diverse, ranging from antibacterial and diuretic to anticonvulsant and anti-inflammatory agents. The efficacy and pharmacological profile of a sulfonamide derivative are intrinsically linked to its three-dimensional structure and intermolecular interactions in the solid state. A precise understanding of the crystal structure is therefore paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new therapeutic entities.[2] This guide uses 3-Amino-N,5-dimethylbenzene-1-sulfonamide as a representative example to delineate the foundational analyses required for novel sulfonamide characterization.
Part 1: Molecular Weight and Physicochemical Properties
The molecular weight of a compound is a fundamental parameter, essential for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and spectrometric analysis. The molecular formula for 3-Amino-N,5-dimethylbenzene-1-sulfonamide is C₈H₁₂N₂O₂S.
The molecular weight is calculated from the atomic weights of its constituent elements:
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Carbon (C): 8 x 12.011 amu
-
Hydrogen (H): 12 x 1.008 amu
-
Nitrogen (N): 2 x 14.007 amu
-
Oxygen (O): 2 x 15.999 amu
-
Sulfur (S): 1 x 32.06 amu
This yields a molecular weight of 200.26 g/mol .[3][4]
Table 1: Physicochemical Properties of 3-Amino-N,5-dimethylbenzene-1-sulfonamide
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | Calculated |
| Molecular Weight | 200.26 g/mol | [3][4] |
| Monoisotopic Mass | 200.06195 Da | [5][6] |
| Appearance | White to off-white crystalline solid (Predicted) | General knowledge of sulfonamides |
Part 2: Crystal Structure Determination: A Methodological Deep Dive
As of the writing of this guide, the specific crystal structure of 3-Amino-N,5-dimethylbenzene-1-sulfonamide has not been reported in publicly accessible crystallographic databases. The following section, therefore, provides an authoritative and detailed protocol for its determination via single-crystal X-ray diffraction, a technique that remains the gold standard for elucidating the atomic arrangement in a crystalline solid.[7][8]
The Foundational Importance of High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the crystal. The ideal crystal should be a single, well-ordered lattice, free from significant defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension). The generation of such crystals is often the most challenging and empirical step in the process.
Experimental Protocol: From Powder to Structure
The initial synthesis of 3-Amino-N,5-dimethylbenzene-1-sulfonamide would likely involve the reaction of a corresponding sulfonyl chloride with an appropriate amine. Following synthesis, the crude product must be purified to a high degree, typically by recrystallization or column chromatography, to remove any impurities that could hinder crystallization.
The growth of diffraction-quality single crystals is a critical step. Several methods can be employed, and the optimal conditions are often determined through systematic screening of various solvents and techniques.
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Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) in a loosely covered vial.[9] As the solvent slowly evaporates over days or weeks, the concentration of the solute increases, leading to the formation of single crystals.[9]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, gradually reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or below, to induce crystallization.
A suitable single crystal is selected under a microscope based on its morphology, clarity, and size. The chosen crystal is then carefully mounted on a goniometer head, typically using a cryoprotectant oil to prevent damage during handling and data collection at low temperatures.
The mounted crystal is placed on a single-crystal X-ray diffractometer.[7] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality of the data.[9] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.[9] The crystal structure is then solved using direct methods or Patterson methods to generate an initial electron density map.[9] This map is interpreted to build a molecular model, which is subsequently refined against the experimental data to obtain the final, precise atomic positions, bond lengths, and bond angles.[9]
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for the determination of a novel sulfonamide crystal structure.
Caption: 2D Representation of 3-Amino-N,5-dimethylbenzene-1-sulfonamide.
In the solid state, it is highly probable that the amino group and the sulfonamide moiety will participate in a network of intermolecular hydrogen bonds, forming chains or sheets that define the crystal lattice. The methyl groups, being non-polar, are likely to be involved in weaker van der Waals interactions.
Conclusion
This technical guide has provided a foundational understanding of the key physicochemical properties of 3-Amino-N,5-dimethylbenzene-1-sulfonamide and a detailed, authoritative protocol for the determination of its crystal structure. While specific experimental data for this compound is not yet available, the methodologies described herein represent the current best practices in the field of chemical crystallography. A thorough characterization, as outlined, is an indispensable step in the journey of any novel compound from laboratory synthesis to potential therapeutic application.
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Perlovich, G. L., & Volkova, T. V. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3542-3553. Available from: [Link]
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